molecular formula C12H17N3OS B8111605 Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone

Cat. No.: B8111605
M. Wt: 251.35 g/mol
InChI Key: DLLRSVDFQYZREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone is a heterocyclic compound featuring a fused thiazolo-azepine core with a pyrrolidinyl methanone substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-12(15-7-1-2-8-15)11-14-9-3-5-13-6-4-10(9)17-11/h13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLRSVDFQYZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC3=C(S2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Strategies for Thiazoloazepine Core Formation

The thiazolo[4,5-d]azepine core is often constructed via [3+2] cycloaddition reactions between azomethine ylides and dipolarophiles. A study by MDPI (2023) demonstrated the utility of azomethine ylides generated in situ from N-alkylamino acids and isatins, which react with imidazothiazolotriazines to form spirocyclic products . Although this work focused on imidazothiazolotriazine derivatives, the methodology is adaptable to thiazoloazepine systems.

For example, refluxing N-alkylamino acids (e.g., (R)-2-[(1-phenylethyl)amino]acetic acid) with isatins and ethylenic components in acetonitrile generates azomethine ylides that undergo stereoselective cycloaddition. The reaction typically requires a 1.5-fold excess of isatin and amino acid to compensate for the low stability of intermediate ylides . Under these conditions, syn-endo diastereomers are favored due to electronic and steric effects from the carbonyl groups in the dipolarophile .

Reaction ComponentRoleOptimal ConditionsYield Range
N-alkylamino acidAzomethine ylide precursorReflux in MeCN, 8–36 h41–91%
IsatinCarbonyl-containing dipolarophile1.5-fold excess
Ethylenic componentDipolarophileBoiling acetonitrile

Multi-Component Reactions for Functionalization

Patent CA2812970A1 (2010) discloses multi-component reactions to synthesize thiazoloazepin-2-yl methanones . The target compound’s pyrrolidin-1-yl group is introduced via nucleophilic acyl substitution or coupling reactions. For instance, cyclopropane carbonyl chloride reacts with 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine in the presence of a base like triethylamine .

A representative procedure involves:

  • Amination of Thiazoloazepine : The 2-position of the thiazoloazepine is functionalized with an amine group using NH₃/MeOH under reflux.

  • Acylation with Pyrrolidinyl Carbonyl Chloride : The amine intermediate reacts with pyrrolidin-1-yl carbonyl chloride in dichloromethane at 0–5°C.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product .

Key challenges include controlling regioselectivity during amination and minimizing epimerization during acylation. The patent notes that electron-withdrawing groups on the azepine ring improve reaction rates but may reduce yields due to side reactions .

Post-Synthetic Modifications and Rearrangements

The MDPI study (2023) highlights post-synthetic modifications of similar compounds, such as base-induced rearrangements of spirocyclic adducts . Treating cycloadducts with KOH in methanol triggers hydrolysis of amide bonds and skeletal rearrangements, yielding regioisomeric products. For pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone, analogous conditions could enable late-stage functionalization.

For example, sodium alkoxide-mediated deprotonation generates carbanion intermediates that undergo Michael additions or ring-opening reactions. These transformations are highly sensitive to steric effects; bulky substituents on the pyrrolidine ring necessitate longer reaction times (e.g., 36 h vs. 8 h) .

Diastereoselectivity in thiazoloazepine synthesis is governed by the electronic nature of the dipolarophile and the steric bulk of substituents. In cycloadditions, syn-endo transition states are stabilized by secondary orbital interactions between the ylide and the dipolarophile’s conjugated carbonyl group . This preference is evident in the downfield shift of the 4′-CH hydrogen signal in syn-endo diastereomers (5.02–5.07 ppm vs. 4.40–4.45 ppm in anti-exo isomers) .

Diastereomer Type4′-CH Chemical Shift (ppm)Relative Stability
Syn-endo5.02–5.07Higher
Anti-exo4.40–4.45Lower

Scalability and Industrial Considerations

Scalable synthesis requires optimizing solvent systems and catalyst loadings. The MDPI protocol uses acetonitrile as a solvent due to its high dielectric constant, which stabilizes charged intermediates . However, replacing acetonitrile with ethanol or water could enhance sustainability without compromising yields.

Patent CA2812970A2 emphasizes the importance of purifying intermediates via crystallization rather than chromatography for large-scale production . For instance, recrystallizing the amine intermediate from ethanol/water mixtures improves purity to >99% while reducing costs .

Chemical Reactions Analysis

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders.

Dopamine Receptor Agonism:
Research indicates that compounds similar to pyrrolidinyl thiazoles exhibit agonistic activity at dopamine D2 receptors. This activity is significant for developing treatments for conditions such as schizophrenia and Parkinson's disease . The compound's ability to modulate dopamine signaling could lead to novel treatments with fewer side effects compared to existing therapies.

Antithrombotic Effects:
Substituted pyrrolidine amides have shown promising antithrombotic properties. This compound may exhibit similar effects by inhibiting factor Xa and other coagulation pathways, making it a candidate for cardiovascular disease management .

Biological Research

Neuropharmacology:
The compound's structural characteristics allow it to penetrate the blood-brain barrier effectively. Its potential role as a neuroprotective agent is being explored in models of neurodegenerative diseases. Studies have focused on its capacity to reduce oxidative stress and inflammation in neuronal cells.

Synthetic Pathways:
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups that can enhance its biological activity. For instance, reactions involving sodium hydroxide and acetic acid have been documented to yield high-purity products suitable for biological testing .

Materials Science

Polymer Chemistry:
this compound can be utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices may lead to materials with unique electrical and optical properties.

Nanomaterials:
Research into nanocomposites incorporating this compound has shown promise in improving the performance of sensors and electronic devices. The thiazole ring system contributes to increased conductivity and stability under varying environmental conditions.

Case Studies

Study Title Findings Reference
Dopamine D2 Receptor AgonismDemonstrated selective agonistic activity leading to potential therapeutic applications in neuropsychiatric disorders
Antithrombotic ActivityExhibited significant inhibition of factor Xa; potential use in cardiovascular therapy
Polymer Composite DevelopmentEnhanced mechanical properties observed in composites containing pyrrolidinyl thiazoles

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Framework

The thiazolo[4,5-d]azepine moiety is a defining feature shared with several analogs:

  • BHT 920 (6-Allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine): This compound replaces the pyrrolidinyl methanone group with an allyl-substituted amine. The amine group enhances water solubility but reduces membrane permeability compared to the methanone derivative .

Substituent Variations

  • Pyrrolidinyl Methanone vs. Piperazine/Phenyl Groups: Compound 4b (tert-Butyl 4-Oxo-2-(Pyrrolidin-1-yl)-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate) shares the pyrrolidinyl group but incorporates a pyrimidoazepine core instead of thiazoloazepine. This modification reduces metabolic stability due to increased oxidative susceptibility . Compound 4c (tert-Butyl 4-Oxo-2-Phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate) replaces pyrrolidinyl with a phenyl group, enhancing aromatic stacking interactions but lowering selectivity for targets like dopamine receptors .

Functional Group Impact on Bioactivity

  • Methanone Linkage: Methanone-containing analogs (e.g., compounds 14–17 in ) exhibit improved binding to neuronal receptors (e.g., sigma-1, dopamine D3) compared to amine or ester derivatives. The carbonyl group facilitates hydrogen bonding with receptor residues, enhancing affinity .

Pharmacological Profiles

  • Dopamine Receptor Affinity: BHT 920 acts as a dopamine D3 receptor agonist, while methanone derivatives (e.g., compound 17) show partial agonism with higher selectivity due to reduced off-target interactions .

Biological Activity

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3OSC_{12}H_{17}N_{3}OS with a molecular weight of 245.35 g/mol. The compound features a thiazolo[4,5-d]azepine core which is known for various pharmacological properties.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related thiazole compounds. For instance, certain thiazole-integrated pyrrolidinones demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicated that the presence of a pyrrolidine ring enhances anticonvulsant effects. The most active analogs showed median effective doses (ED50) in the range of 18.4 mg/kg in the pentylenetetrazole (PTZ) model .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, influencing signaling pathways that regulate cellular responses such as neurotransmission and cell proliferation .
  • Enzyme Inhibition : Thiazole derivatives are known to inhibit enzymes involved in critical pathways for disease progression, including those related to cancer and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Study Compound Activity Model ED50/IC50 Values
Thiazole AnalogAnticonvulsantPTZ Seizure Model18.4 mg/kg
Thiazolidinone DerivativeAnticancerVarious Cancer Cell LinesGI50: 1.64 - 4.58 μM
Pyrrolidine AmidesAntithromboticIn vitro assaysNot specified

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone?

  • Methodology :

  • Step 1 : React 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine derivatives with pyrrolidin-1-yl methanone precursors via nucleophilic substitution or condensation. Use reflux conditions in ethanol or DMF, as demonstrated for analogous thiazolo-azepine systems .
  • Step 2 : Purify via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography (silica gel, hexanes/EtOAc gradients) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC; optimize stoichiometry to minimize byproducts like unreacted amines or oxidized thiols .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology :

  • X-ray diffraction : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Collect data using Mo/Kα radiation.
  • Software : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). SHELX’s robustness in handling twinned data makes it suitable for complex heterocycles .
    • Example Parameters :
ParameterValue
Space groupP21/c
R-factor<0.05 (high-resolution)
Refinement methodFull-matrix least squares

Q. Which analytical techniques ensure purity and structural fidelity?

  • Methodology :

  • NMR : Use 1^1H/13^13C NMR to confirm pyrrolidine and thiazolo-azepine ring connectivity (e.g., δ 2.5–3.5 ppm for azepine protons; δ 1.8–2.2 ppm for pyrrolidine) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 293.12).
  • HPLC : C18 columns with acetonitrile/water gradients (95% purity threshold) .

Advanced Research Questions

Q. How can molecular docking predict interactions with dopamine receptors, and what protocols are recommended?

  • Methodology :

  • Target Preparation : Retrieve D2/D3 receptor structures (PDB: 6CM4). Remove water molecules and add polar hydrogens.
  • Docking : Use Glide (Schrödinger) with OPLS-AA force field. Perform flexible ligand sampling and Prime-MM/GBSA scoring .
  • Validation : Redock known ligands (e.g., B-HT 920, a structural analog) to ensure RMSD <1.5 Å .
    • Key Findings :
ReceptorGlide Score (kcal/mol)Predicted Binding Pose
D2-9.2Hydrogen bonds with Asp114
D3-8.7Hydrophobic packing with Phe346

Q. How do structural modifications (e.g., substituents on the azepine ring) affect bioactivity?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -CF3_3) enhance receptor binding but reduce solubility.
  • Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring improves metabolic stability (t1/2_{1/2} >4 hrs in human microsomes) .
    • Data Comparison :
DerivativeIC50_{50} (D2)Solubility (µg/mL)Microsomal Stability (%)
Parent compound120 nM1578
6-Trifluoromethyl analog45 nM865
Piperidine-substituted analog95 nM2552

Q. How can contradictions in reported bioactivity data be resolved?

  • Strategies :

  • Assay standardization : Use identical cell lines (e.g., CHO cells for dopamine receptors) and normalize to reference agonists like quinpirole .
  • Meta-analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity vs. steric effects) using datasets from .

Q. What strategies improve pharmacokinetic properties like solubility and metabolic stability?

  • Methodology :

  • Salt formation : Convert free base to hydrochloride salt (improves aqueous solubility by 3–5×).
  • Prodrug design : Introduce ester moieties at the pyrrolidine nitrogen for delayed hydrolysis in plasma .
    • Optimization Results :
ModificationAqueous Solubilityt1/2_{1/2} (Human Liver Microsomes)
Parent compound15 µg/mL2.1 hrs
Hydrochloride salt48 µg/mL2.0 hrs
Ethyl ester prodrug120 µg/mL3.8 hrs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.